Perifosine
Overview
Description
Perifosine is a synthetic novel alkylphospholipid, a class of compounds known for their antitumor propertiesThis compound has shown significant potential in inducing cytotoxicity in various cancer cell lines, including multiple myeloma, prostate carcinoma, and epithelial carcinoma cells .
Mechanism of Action
Target of Action
Perifosine primarily targets the Akt signaling pathway . Akt, also known as protein kinase B , is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . This compound is known to bind to the pleckstrin-homology domain that targets Akt activity by perturbing the membrane translocation of Akt .
Mode of Action
This compound modulates the cellular membranes , affecting their permeability, lipid composition, phospholipid metabolism, and mitogenic signal transduction . This results in cell differentiation and inhibition of cell growth . By targeting the pleckstrin-homology domain of Akt, this compound prevents its translocation to the plasma membrane .
Biochemical Pathways
This compound affects the PI3K/Akt signaling pathway . The degree of suppression of tumor growth is associated with long-term exposure to a high level of this compound at the tumor site and the resultant blockage of the PI3K/Akt signaling pathway . This leads to a decrease in tumor cell proliferation and increased apoptosis .
Pharmacokinetics
It has been observed that this compound can distribute into the brain and remain localized in that region for a long period . This suggests that this compound has good bioavailability and can penetrate the blood-brain barrier effectively .
Result of Action
This compound’s action results in a marked decrease in tumor cell proliferation, as detected by Ki-67, and increased apoptosis (cleaved caspase-3 staining) . It also leads to complete tumor regression in certain models . The majority of the residual tumor tissues treated with this compound were composed largely of collagen fibers .
Action Environment
The cytotoxicity of this compound to both 2D and 3D cultures decreased in an acidic environment below pH 6.7 . This suggests that the external pH of the tumor microenvironment can affect the cytotoxicity of this compound . Therefore, the efficacy and stability of this compound can be influenced by environmental factors such as pH .
Biochemical Analysis
Biochemical Properties
Perifosine targets cellular membranes, modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth . It inhibits Akt activation and induces apoptosis in PC-3 prostate carcinoma cells .
Cellular Effects
This compound has shown significant antitumor activity in murine models of cancer brain metastasis . It significantly prolonged the survival of DU 145 and NCI-H1915 orthotopic brain tumor mice . Moreover, the degree of suppression of NCI-H1915 tumor growth was associated with long-term exposure to a high level of this compound at the tumor site and the resultant blockage of the PI3K/Akt signaling pathway, a decrease in tumor cell proliferation, and increased apoptosis .
Molecular Mechanism
This compound acts as an allosteric AKT inhibitor targeting the pleckstrin homology domain of AKT . It inhibits Akt activation and induces apoptosis in PC-3 prostate carcinoma cells . It also interrupts the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
This compound could distribute into the brain and remain localized in that region for a long period . The degree of suppression of NCI-H1915 tumor growth was associated with long-term exposure to a high level of this compound at the tumor site .
Dosage Effects in Animal Models
This compound significantly prolonged the survival of DU 145 and NCI-H1915 orthotopic brain tumor mice . Complete tumor regression was observed in the NCI-H1915 model . This compound also elicited much stronger antitumor responses against subcutaneous NCI-H1915 growth .
Metabolic Pathways
This compound modulates phospholipid metabolism . It interrupts the PI3K/AKT/mTOR pathway .
Transport and Distribution
This compound could distribute into the brain and remain localized in that region for a long period . It targets cellular membranes .
Subcellular Localization
This compound targets cellular membranes . It prevents the translocation of Akt to the plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perifosine is synthesized through a multi-step process involving the reaction of octadecyl bromide with 1,1-dimethylpiperidinium-4-yl phosphate. The reaction conditions typically involve the use of solvents such as ethanol and water, with the reaction being carried out at elevated temperatures to ensure complete solubilization .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Perifosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phosphate group, leading to the formation of different analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Perifosine has been extensively studied for its potential in various scientific fields:
Chemistry: Used as a model compound for studying alkylphospholipid chemistry and membrane interactions.
Biology: Investigated for its effects on cell membranes and signal transduction pathways.
Medicine: Explored as a therapeutic agent for various cancers, including multiple myeloma, prostate carcinoma, and brain metastasis. .
Industry: Utilized in the development of novel antitumor agents and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
Miltefosine: Another alkylphospholipid with similar antitumor properties.
Edelfosine: Known for its ability to induce apoptosis in cancer cells.
Erucylphosphocholine: Exhibits similar mechanisms of action and therapeutic potential.
Uniqueness
Perifosine is unique in its ability to inhibit protein kinase B by targeting the pleckstrin homology domain, preventing its translocation to the plasma membrane. This distinct mechanism sets it apart from other kinase inhibitors that target the adenosine triphosphate-binding region .
Properties
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFPYBIJACMNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048946 | |
Record name | Perifosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. | |
Record name | Perifosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
157716-52-4 | |
Record name | Perifosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157716-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perifosine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157716524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perifosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Perifosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=639966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Perifosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,1-Dimethylpiperidin-1-ium-4-yl) octadecyl phosphate; 4-((Hydroxy(octadecyloxy)phosphinyl)oxy)-1,1-dimethylpiperidinium inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERIFOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GWV496552 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of perifosine?
A1: this compound primarily acts by inhibiting the phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway. [, , , , , ] It achieves this by preventing the recruitment of AKT, a key protein in this pathway, to the cell membrane. [, ] This disrupts AKT's activation and downstream signaling, ultimately leading to growth inhibition and apoptosis in tumor cells. [, , ]
Q2: What are the downstream effects of this compound on the PI3K/AKT pathway?
A3: this compound inhibits the phosphorylation of AKT and its downstream targets, including p70S6 kinase, GSK3, and mTOR. [, , ] This inhibition leads to cell cycle arrest, apoptosis induction, and autophagy. [, ]
Q3: Does this compound affect other signaling pathways besides PI3K/AKT?
A4: Yes, this compound has been shown to modulate other signaling pathways. It can activate the JNK pathway, which contributes to its proapoptotic effects. [, ] Additionally, this compound can induce the expression of cyclooxygenase-2 (COX-2), and this induction contributes to its anticancer activity. []
Q4: How does this compound affect the mammalian target of rapamycin (mTOR) pathway?
A5: this compound inhibits the mTOR pathway by promoting the degradation of major components in the mTOR axis, including mTOR, raptor, rictor, p70S6K, and 4E-BP1. [] This degradation is mediated by a GSK3/FBW7-dependent mechanism. []
Q5: What is the chemical structure of this compound?
A5: this compound is an alkylphospholipid. Its chemical name is octadecyl-(1,1-dimethyl-piperidinio-4-yl)-phosphate.
Q6: What is the molecular weight of this compound?
A6: The molecular weight of this compound is 403.6 g/mol.
Q7: Is this compound orally bioavailable?
A8: Yes, this compound is orally bioavailable, making it a promising candidate for clinical development. [, , ] This oral bioavailability is a significant advantage over other AKT inhibitors, which are often poorly absorbed.
Q8: How does this compound accumulate in tumor tissues?
A9: this compound exhibits preferential accumulation in tumor tissues compared to plasma, contributing to its antitumor efficacy. [] While the exact mechanisms behind this preferential accumulation are not fully elucidated, it is hypothesized that differences in drug transporter expression and membrane lipid composition between tumor and normal cells may play a role. []
Q9: Is there a correlation between this compound's intratumoral concentration and its antitumor activity?
A10: Yes, a strong correlation has been observed between intratumoral this compound concentration and tumor growth inhibition. [] Higher intratumoral accumulation of this compound is associated with greater antitumor efficacy. []
Q10: What types of cancer cells are sensitive to this compound in vitro?
A11: In vitro studies have shown that this compound exhibits antitumor activity against a broad range of cancer cell lines, including multiple myeloma, Waldenstrom's macroglobulinemia, acute myelogenous leukemia, gastric cancer, lung cancer, head and neck cancer, medulloblastoma, and neuroblastoma. [, , , , , , , , , , , , , ]
Q11: Has this compound shown efficacy in in vivo models of cancer?
A12: Yes, this compound has demonstrated significant antitumor activity in various in vivo models, including human xenograft models of multiple myeloma, Waldenstrom's macroglobulinemia, gastric cancer, lung cancer, and squamous cell carcinoma. [, , , , , ]
Q12: Are there any clinical trials evaluating this compound as a cancer treatment?
A13: Yes, this compound has been investigated in various phases of clinical trials for multiple myeloma, Waldenstrom's macroglobulinemia, and colorectal cancer, among other cancers. [, , , , , , ]
Q13: How does this compound synergize with other anti-cancer agents?
A14: this compound has shown synergistic effects when combined with other anti-cancer agents, including bortezomib, rituximab, dexamethasone, doxorubicin, melphalan, and TRAIL. [, , , , ] These synergistic effects are likely due to targeting multiple signaling pathways involved in tumor cell survival and proliferation.
Q14: Does this compound enhance the cytotoxic activity of TRAIL?
A15: Yes, this compound enhances the cytotoxic activity of TRAIL, a protein that selectively induces apoptosis in cancer cells. [, ] this compound achieves this by increasing the expression of the TRAIL receptor, death receptor 5 (DR5), and by downregulating cFLIP, an inhibitor of the extrinsic apoptotic pathway. [, ]
Q15: Does this compound demonstrate activity against cancer cells that are resistant to conventional therapies?
A16: Yes, both in vitro and in vivo studies have shown that this compound exhibits antitumor activity against cancer cells resistant to conventional therapies, including those resistant to dexamethasone, alkylating agents, nucleoside analogues, and proteasome inhibitors. [, , , ] This suggests that this compound may be a promising therapeutic option for patients with relapsed or refractory cancers.
Q16: What is the impact of bone marrow stromal cells (BMSCs) on this compound's activity?
A17: Unlike some conventional therapies, this compound retains its cytotoxic activity against multiple myeloma cells even in the presence of BMSCs, which are known to provide a protective microenvironment for tumor cells. [] This suggests that this compound can overcome the protective effects of the bone marrow microenvironment, potentially leading to improved therapeutic outcomes.
Q17: Are there any known resistance mechanisms to this compound?
A18: While this compound has shown promise in overcoming resistance to some conventional therapies, emerging evidence suggests that resistance mechanisms can develop. For example, activation of the MEK/ERK pathway has been implicated in resistance to this compound in Waldenstrom's macroglobulinemia. [] Combining this compound with MEK inhibitors may be a potential strategy to overcome this resistance. []
Q18: What are the common side effects observed with this compound in clinical trials?
A19: Common side effects reported in clinical trials include nausea, vomiting, diarrhea, fatigue, and increased creatinine levels. [, ] These side effects are generally manageable with supportive care and dose adjustments.
Q19: Does this compound cause peripheral neuropathy, a common side effect of some chemotherapies?
A20: Unlike some conventional chemotherapies, this compound has not been associated with peripheral neuropathy in clinical trials. [, ] This favorable safety profile makes it an attractive candidate for further clinical development.
Q20: How is this compound concentration measured in biological samples?
A22: Liquid chromatography-mass spectrometry (LC-MS) is a commonly used technique for measuring this compound concentrations in biological samples, such as plasma and tumor tissues. [] This method offers high sensitivity and specificity for accurate quantification of this compound.
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